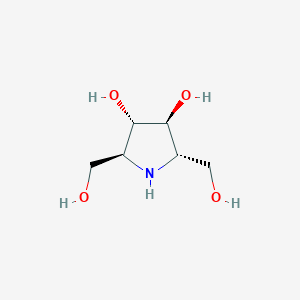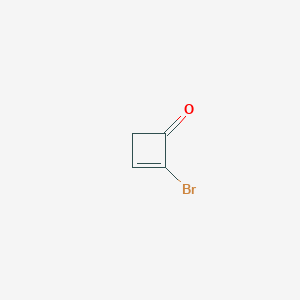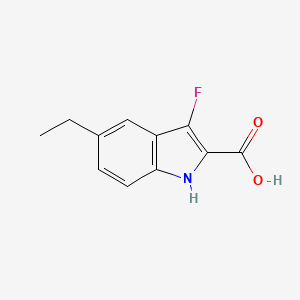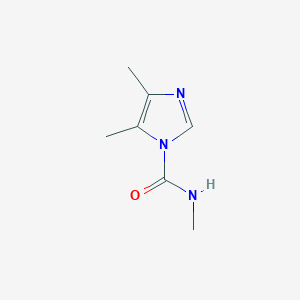
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tetrahydropyran ring, making it a versatile molecule in synthetic chemistry and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation steps. The reaction conditions often require the use of protecting groups such as acetals or silyl ethers to prevent unwanted side reactions. Catalysts like Lewis acids or bases may be employed to facilitate the glycosylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps like crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives like ketones, aldehydes, and substituted ethers or amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism by which (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A simple sugar with a similar tetrahydropyran ring structure but different functional groups.
D-Mannose: Another sugar with a similar backbone but differing in the orientation of hydroxyl groups.
Sucrose: A disaccharide composed of glucose and fructose units, sharing some structural similarities.
Uniqueness
What sets (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from these similar compounds is its specific stereochemistry and functional group arrangement, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C9H18O8 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6+,7-,8+,9-/m0/s1 |
InChI-Schlüssel |
NHJUPBDCSOGIKX-HZSQWRGQSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


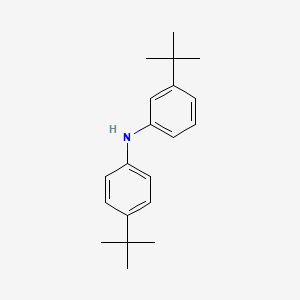
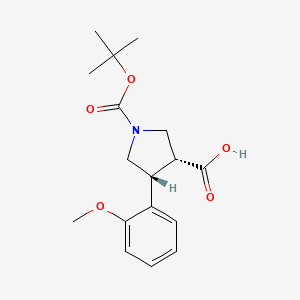
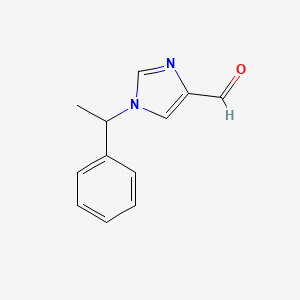
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
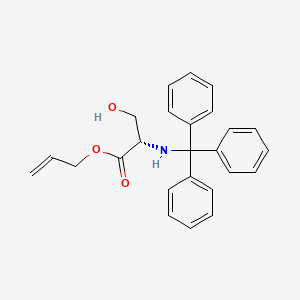
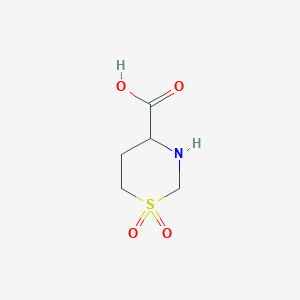
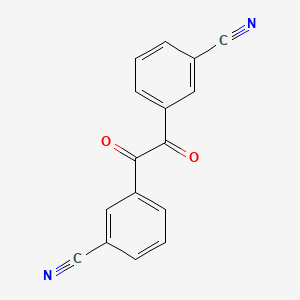
![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)
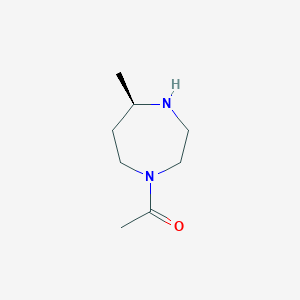
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)
